Oxathiolan, 5BrU-(-)-alpha
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149819-49-8 |
|---|---|
Molecular Formula |
C8H9BrN2O4S |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
5-bromo-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |
InChI Key |
GMHAMEKOPZZEBD-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Br |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for Oxathiolan, 5bru Alpha
Construction of the 1,3-Oxathiolane (B1218472) Ring System
The 1,3-oxathiolane ring serves as the core scaffold of the molecule, and its stereochemistry is crucial for the compound's biological activity. The construction of this ring with the correct chirality is a key focus of synthetic efforts.
Strategies for Asymmetric Synthesis of Chiral Oxathiolane Precursors
The asymmetric synthesis of the chiral 1,3-oxathiolane precursor is paramount to obtaining the enantiomerically pure final product. bris.ac.uk One of the foundational approaches involves the reaction between an oxygen-containing substrate, such as an aldehyde or acetal, and a sulfur source, like a thiol or sulfenyl compound. nih.gov
Dynamic kinetic resolution (DKR) has emerged as a powerful technique for converting a racemic mixture into a single enantiomer. nih.gov This process involves the in situ stereoinversion of one enantiomer to the other, allowing for a theoretical yield of 100% for the desired enantiomer. For instance, an efficient synthesis of an enantiomerically pure oxathiolane-based lactol can be achieved from L-menthyl glyoxylate (B1226380) monohydrate and 1,4-dithiane-2,5-diol through a crystallization-induced DKR process. nih.gov In this method, a base like triethylamine (B128534) (TEA) facilitates the equilibration at the C-2 position, favoring the crystallization of the desired diastereomer. nih.gov
Enzymatic methods also offer a high degree of stereocontrol. A multienzymatic cascade protocol utilizing surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase (B570770) B (CAL-B) has been reported for the preparation of an enantiopure 1,3-oxathiolane, achieving an enantiomeric excess of over 99%. nih.gov Another enzymatic approach involves the use of immobilized lipase from Trichosporon laibachii in a one-pot process that combines reversible hemithioacetal formation and enantioselective lactonization to yield an enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate with a high enantiomeric excess. nih.gov
Application of Chiral Auxiliaries and Stereocontrol Techniques in Ring Formation
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.org In the synthesis of oxathiolane nucleosides, chiral auxiliaries play a pivotal role in establishing the desired stereochemistry of the oxathiolane ring.
L-menthol is a widely used chiral auxiliary in this context. An industrial manufacturing process for lamivudine (B182088), a related oxathiolane nucleoside, utilizes an L-menthyl moiety attached to an enantiomerically pure oxathiolane-based lactol. nih.gov The presence of the L-menthyl ester function is believed to promote β-selectivity during the subsequent N-glycosylation step through anchimeric assistance, stabilizing the formation of an oxonium ion intermediate. nih.gov
Lactic acid derivatives have also been explored to assess the impact of a chiral auxiliary on the synthesis. The use of an (S)-lactic acid derivative can lead to the formation of an oxathiolane precursor with the opposite configuration to the one desired, ultimately producing the undesired enantiomer of the final nucleoside. nih.gov By switching to an (R)-lactic acid derivative, the synthesis can be directed towards the formation of the correct enantiomer. nih.gov
The following table summarizes the impact of different chiral auxiliaries and stereocontrol techniques on the enantiomeric excess (ee) of the resulting oxathiolane precursors.
| Chiral Auxiliary/Technique | Starting Materials | Key Reagents/Enzymes | Enantiomeric Excess (ee) |
| L-menthyl (DKR) | L-menthyl glyoxylate monohydrate, 1,4-dithiane-2,5-diol | Triethylamine (TEA) | High (crystallization-induced) |
| Multienzymatic Cascade | Not specified | Subtilisin Carlsberg (STS), Candida antarctica lipase B (CAL-B) | >99% |
| Immobilized Lipase | Not specified | Lipase from Trichosporon laibachii | 96.5% |
| (R)-Lactic Acid Derivative | Alkene, 1,4-dithiane-2,5-diol | Ozonolysis | Leads to desired enantiomer |
Novel Approaches for the Synthesis of Oxathiolane Intermediates from Acyclic Precursors
Recent innovations in the synthesis of 1,3-oxathiolane intermediates have focused on the use of readily available and inexpensive acyclic precursors. nih.gov A notable approach utilizes sulfenyl chloride chemistry to construct the oxathiolane ring. acs.orgresearchgate.net This method employs basic starting materials such as chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. acs.orgresearchgate.net
N-Glycosylation for Nucleobase Coupling
The second critical step in the synthesis is the stereoselective coupling of the 5-bromouracil (B15302) nucleobase to the pre-formed chiral oxathiolane ring. This N-glycosylation reaction establishes the C-N glycosidic bond, and its stereochemical outcome is crucial for the final product's identity and activity.
Stereoselective Coupling of 5-Bromouracil with the Oxathiolane Moiety
The N-glycosylation reaction involves the activation of the oxathiolane donor to form an oxonium ion intermediate. nih.gov The nucleobase, in this case, a silylated derivative of 5-bromouracil, then attacks this intermediate. nih.gov The stereoselectivity of this coupling is a significant challenge, as the nucleobase can attack from either the α- or β-face of the oxonium ion, leading to the formation of two anomers. nih.gov
The desired β-anomer is often favored through a process of in situ chelation, where a Lewis acid coordinates to both the ring oxygen and the sulfur atom of the oxathiolane. nih.gov This chelation can block one face of the molecule, directing the incoming nucleobase to the opposite face and resulting in a stereoselective coupling.
Influence of Lewis Acid and Protic Acid Catalysts on Stereoselectivity of Anomer Formation
The choice of catalyst is critical in controlling the stereoselectivity of the N-glycosylation reaction. Various Lewis acids have been investigated for their ability to promote the formation of the desired β-anomer.
Lewis Acid Catalysts:
Zirconium (IV) chloride (ZrCl₄): This mild and inexpensive Lewis acid has been shown to be an effective catalyst for the N-glycosylation of 1,3-oxathiolane acetates. acs.org It allows for the preferential formation of a single isomer out of the four possible stereoisomers. acs.org The stereoselectivity is rationalized by a preferential interaction between the heteroatom of the oxathiolane ring and the Lewis acid. acs.org
Stannic chloride (SnCl₄): The use of stannic chloride can lead to the exclusive formation of the β-anomer. nih.gov This high stereoselectivity is attributed to an in situ chelation process where the Lewis acid coordinates with the oxathiolane intermediate. nih.gov
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and Trimethylsilyl iodide (TMSI): These Lewis acids are also employed to activate the oxathiolane ring and form the oxonium ion intermediate. nih.gov However, their primary role is activation, and they may not provide the same level of stereocontrol as chelating Lewis acids. acs.org For instance, the coupling of an enantiomerically enriched oxathiolane propionate with silylated cytosine in the presence of TMSI resulted in a cis/trans ratio of 1.3:1. nih.gov
The following table summarizes the effect of different Lewis acid catalysts on the stereoselectivity of the N-glycosylation reaction.
| Lewis Acid Catalyst | Oxathiolane Substrate | Nucleobase | Stereochemical Outcome (β:α or cis:trans) |
| Zirconium (IV) chloride (ZrCl₄) | 1,3-Oxathiolane acetate | Silylated cytosine | Preferential formation of a single isomer |
| Stannic chloride (SnCl₄) | Anomeric mixture of oxathiolane | Silylated cytosine | Exclusive formation of the β-anomer |
| Trimethylsilyl iodide (TMSI) | Enantiomerically enriched oxathiolane propionate | Silylated cytosine | 1.3:1 (cis:trans) |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 1,3-Oxathiolane precursor | Silylated acetylcytosine | 2:1 (β:α) |
Protic Acid Catalysts:
While Lewis acids are more commonly reported for this transformation, the use of protic acids has also been explored. Pyridinium triflate has been reported as a novel N-glycosylation reagent for the synthesis of related oxathiolane nucleosides like lamivudine and emtricitabine (B123318). nih.gov
Optimization of Reaction Conditions for Preferential α-Configuration Synthesis
The synthesis of oxathiolane nucleosides, including the specific target Oxathiolan, 5BrU-(-)-alpha, involves a critical N-glycosylation step where the oxathiolane sugar moiety is coupled with the nucleobase. The stereochemical outcome of this reaction, yielding either the α- or β-anomer, is highly dependent on the reaction conditions. Optimization of these conditions is paramount for preferentially forming the desired α-anomer. Key parameters that are manipulated include the choice of Lewis acid catalyst, solvent, and reaction temperature.
Lewis acids play a crucial role in activating the oxathiolane intermediate and facilitating the coupling with the silylated nucleobase. The choice of Lewis acid can significantly influence the anomeric ratio. For instance, certain Lewis acids may form a complex with the oxathiolane intermediate through in situ chelation, which can direct the nucleobase to attack from a specific face, favoring one anomer over the other nih.gov. While stannic chloride (SnCl₄) has been reported to exclusively favor the β-anomer in some cases, other Lewis acids can be screened to optimize for the α-configuration nih.gov.
Temperature is another critical factor; lowering the reaction temperature can significantly increase the yield and may alter the stereoselectivity of the glycosylation reaction acs.org. The solvent system also impacts the reaction, with solvents like dichloromethane (CH₂Cl₂) and acetonitrile being commonly employed nih.govacs.org. The interplay between the Lewis acid, solvent, and temperature must be empirically determined to maximize the yield of the α-anomer.
Table 1: Parameters for Optimization of N-Glycosylation Reaction
| Parameter | Variable | Effect on Synthesis | Reference |
|---|---|---|---|
| Catalyst | Lewis Acids (e.g., SnCl₄, TMSI, BF₃·OEt₂) | Influences stereoselectivity (α/β ratio) through chelation and activation. | nih.gov |
| Temperature | -20°C to Room Temperature | Affects reaction rate and can significantly impact yield and anomeric ratio. Lower temperatures often improve selectivity. | acs.org |
| Solvent | Dichloromethane, Acetonitrile | Can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. | nih.govacs.org |
| Substrate | Silylated 5-Bromouracil | The nature and preparation of the silylated nucleobase are crucial for efficient coupling. | nih.gov |
Isolation and Purification of Enantiomerically Pure this compound
Following the synthesis, a mixture containing different stereoisomers (enantiomers and diastereomers) is typically obtained. The isolation and purification of the target enantiomerically pure this compound, requires specialized separation techniques.
Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. For oxathiolane nucleosides, this can be achieved through chemical or enzymatic methods. nih.gov
Chemical Resolution: This classic method involves reacting the racemic nucleoside mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. wikipedia.org Once separated, the chiral auxiliary is removed to yield the pure enantiomers. For example, a racemic oxathiolane intermediate can be acylated with a chiral acid derivative, and the resulting diastereomers are then separated. nih.gov
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer in the racemic mixture. nih.gov For example, a racemic oxathiolane acetate derivative can be subjected to a lipase (e.g., from Mucor miehei or Pseudomonas fluorescens), which will selectively hydrolyze the acetate group of one enantiomer, leaving the other enantiomer unchanged. nih.govbeilstein-journals.org The resulting mixture of the hydrolyzed product (alcohol) and the unreacted ester can then be easily separated using standard chromatographic methods. The efficiency of this resolution is often optimized by screening various enzymes and reaction conditions. acs.org
After N-glycosylation, the resulting product is often a mixture of α- and β-anomers. These anomers are diastereomers and thus have different physical properties, which allows for their separation using standard chromatographic techniques. nih.gov
Silica Gel Column Chromatography: This is the most common method used to separate the α- and β-anomers of nucleoside analogues. nih.govbeilstein-journals.org The separation is based on the differential interaction of the anomers with the stationary phase (silica gel). A suitable solvent system (eluent) is chosen to achieve optimal separation. The process involves dissolving the anomeric mixture and applying it to the top of a column packed with silica gel, followed by elution with the chosen solvent system. Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure anomers.
High-Performance Liquid Chromatography (HPLC): For more challenging separations or for analytical purposes, HPLC is employed. Enantioselective HPLC, using a chiral stationary phase (CSP), is a powerful technique for separating enantiomers directly. nih.gov The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and thus separation. khanacademy.org Polysaccharide-based CSPs are commonly used for this purpose. nih.gov
Table 2: Chromatographic Separation Techniques
| Technique | Stationary Phase | Principle of Separation | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Differential adsorption of diastereomeric anomers (α and β). | Preparative separation of α- and β-anomers. | nih.govbeilstein-journals.org |
| Enantioselective HPLC | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) | Differential interaction between enantiomers and the chiral stationary phase. | Analytical and preparative separation of enantiomers. | nih.govkhanacademy.org |
Stereochemical Aspects and Conformational Analysis of Oxathiolan, 5bru Alpha
Significance of the (-)-alpha-Configuration in Oxathiolane Nucleoside Analogs for Differential Biological Interactions
The stereochemistry of nucleoside analogs is a critical determinant of their biological activity. In the realm of oxathiolane nucleosides, the unnatural L-configuration, designated as (-), has been a subject of intense study. It has been discovered that L-nucleosides can exhibit comparable or even greater antiviral efficacy than their D-counterparts, often with more favorable toxicological profiles and enhanced stability. nih.gov Specifically, for oxathiolane nucleoside analogues, the unnatural (-)-enantiomers have demonstrated higher anti-HIV activity and lower toxicity compared to the natural (+)-enantiomers. nih.gov This surprising efficacy of the L-isomers challenged the long-held belief that only D-nucleoside analogues, which mimic the stereochemistry of natural nucleosides, could effectively inhibit metabolic enzymes. nih.gov
The anomeric configuration, denoted as alpha (α) or beta (β), adds another layer of stereochemical complexity that significantly influences biological interactions. The α- and β-anomers are distinguished by the orientation of the nucleobase relative to the sugar mimic; in an α-nucleoside, the nucleobase is in a trans relationship with the hydroxymethyl group at the C-4 position of the sugar ring. nih.gov While β-anomers are the constituents of natural nucleic acids, α-nucleosides have been shown to possess a range of biological activities, including antitumor and antibacterial effects. nih.govresearchgate.netresearchgate.net
In some instances, the α-anomer of a nucleoside analog may exhibit lower activity than its β-counterpart. nih.gov However, there are cases where α-anomers have shown higher selectivity for tumor cells. nih.govresearchgate.net For example, studies on L-oxathiolane nucleosides have shown varied activity between anomers depending on the nucleobase. For 5-substituted cytosine analogues, the antiviral potency varies, with some α-isomers showing significant activity. nih.gov The differential biological activity between α- and β-anomers arises from how they are recognized and processed by viral and cellular enzymes, such as kinases and polymerases, which are responsible for their activation. nih.gov The unique three-dimensional structure of the α-anomer can lead to different binding affinities and catalytic efficiencies when interacting with these enzymes, ultimately dictating the therapeutic potential of the compound.
Comparative Conformational Analysis of L- and D-Configured Oxathiolane Rings
The biological activity of nucleoside analogs is intrinsically linked to the three-dimensional shape of the sugar moiety, which in this case is the 1,3-oxathiolane (B1218472) ring. The puckered nature of this five-membered ring allows it to adopt various conformations, and the chirality (L- or D-configuration) significantly influences its conformational preferences. Understanding these preferences is key to deciphering the differential activities of L- and D-enantiomers.
Crystallographic studies have provided insights into the conformational behavior of nucleoside analogs. For instance, the sugar moiety in some L-nucleoside analogs has been observed to adopt a 3'-exo conformation. nih.gov The conformational flexibility of the sugar mimic is a crucial factor that allows L-nucleosides to be recognized by enzymes that typically process natural D-nucleosides. nih.gov Despite their mirror-image relationship, the flexibility of the furanose ring in both L- and D-nucleosides can permit them to adopt similar shapes when bound to an enzyme's active site. nih.gov
Computational modeling studies have further elucidated the conformational landscape of these analogs. Molecular modeling of D- and L-nucleoside triphosphates in the active site of HIV-1 reverse transcriptase (RT) suggests that the L-configured analogs can bind in a manner similar to natural D-nucleotides. nih.gov However, the β-L configuration causes the sugar portion of the molecule to be shifted, which can alter its interactions with key amino acid residues in the enzyme's active site. nih.gov This subtle difference in binding mode, dictated by the L- versus D-configuration, is a plausible explanation for the observed differences in antiviral potency and resistance profiles.
| Feature | L-Configured Oxathiolane Ring | D-Configured Oxathiolane Ring |
| Chirality | Unnatural configuration for nucleosides | Natural configuration for nucleosides |
| Biological Activity | Often higher antiviral activity and lower toxicity nih.gov | Generally lower antiviral activity and higher toxicity nih.gov |
| Enzyme Interaction | Can adopt conformations that mimic D-nucleosides to fit into enzyme active sites nih.gov | Substrate for cellular and viral enzymes |
| Conformational Shift | Sugar moiety may be shifted in the enzyme active site compared to D-enantiomers nih.gov | Binds in the canonical orientation in enzyme active sites |
Theoretical Studies on the Preferred Conformations of the 1,3-Oxathiolane Sugar Mimic
The 1,3-oxathiolane ring serves as a sugar mimic, replacing the natural furanose ring of nucleosides. nih.govresearchgate.net Its conformational behavior is a key factor in the biological activity of these analogs. Theoretical and computational studies, complemented by experimental data from methods like NMR spectroscopy, have been employed to understand the preferred conformations of the 1,3-oxathiolane ring system.
Five-membered rings are not planar and exist in a state of dynamic equilibrium between various puckered conformations, typically described as envelope and twist (or half-chair) forms. nih.gov For the 1,3-oxathiolane ring, computational methods and NMR spectroscopy have been used to characterize these conformations. nih.gov
A study on 3-oxo-1,3-oxathiolanes, which are structurally related to the sugar mimic , utilized both NMR spectroscopy and molecular modeling to determine their conformations. nih.gov The findings indicated that these molecules predominantly adopt half-chair type conformations. nih.gov The specific half-chair conformation preferred (HC1 vs. HC2) was found to be influenced by the steric effects of substituents on the ring. nih.gov For the unsubstituted 3-oxo-1,3-oxathiolane, a mixture of two half-chair conformations was observed, with one being the major conformer. nih.gov These computational and experimental results provide a foundational understanding of the conformational landscape of the 1,3-oxathiolane ring, suggesting that it is flexible and that its preferred conformation can be influenced by substitution patterns, which in the case of nucleoside analogs includes the nucleobase and the hydroxymethyl group.
Table of Preferred Conformations for Substituted 3-oxo-1,3-oxathiolanes Data derived from a study on 3-oxo-1,3-oxathiolanes, which provides insight into the conformational behavior of the core ring structure.
| Compound | Predominant Conformation | Conformational Mixture (HC1:HC2) |
| 3-oxo-1,3-oxathiolane | Half-Chair (HC1) | 81:19 |
| cis-2-methyl-3-oxo-1,3-oxathiolane | Half-Chair (HC2) | 37:63 |
| trans-2-methyl-3-oxo-1,3-oxathiolane | Half-Chair (HC1) | Not a mixture |
| cis-4-methyl-3-oxo-1,3-oxathiolane | Half-Chair (HC1) | Not a mixture |
| trans-4-methyl-3-oxo-1,3-oxathiolane | Half-Chair (HC1) | Not a mixture |
| cis-5-methyl-3-oxo-1,3-oxathiolane | Half-Chair (HC2) | 33:67 |
| trans-5-methyl-3-oxo-1,3-oxathiolane | Half-Chair (HC1) | Not a mixture |
| Source: Pihlaja, K., et al. (2008). 3-Oxo-1,3-oxathiolanes-synthesis and stereochemistry. nih.gov |
Influence of Stereochemistry on Intermolecular Recognition and Binding (Computational Studies)
Computational molecular modeling has become an indispensable tool for understanding how the stereochemistry of nucleoside analogs influences their interaction with biological targets at the molecular level. nih.govnih.gov These studies can predict binding energies and visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition.
For L-nucleosides like those containing an oxathiolane ring, computational studies have been crucial in explaining their potent antiviral activity. nih.gov Molecular modeling of several pairs of D- and L-nucleoside inhibitors within the deoxynucleoside triphosphate (dNTP) binding pocket of HIV-1 Reverse Transcriptase has been performed. nih.gov These studies revealed that the calculated binding energies of the triphosphorylated forms of these analogs correlate well with their reported effective concentrations required to inhibit the virus. nih.gov
The modeling suggests that while L-nucleoside triphosphates bind to the active site in a manner grossly similar to their D-counterparts, the unnatural β-L configuration of the sugar mimic leads to a distinct orientation of the ring within the binding pocket. nih.gov This shift can alter the interactions with surrounding amino acid residues, which can be either beneficial or detrimental to binding affinity and subsequent incorporation into the growing DNA chain. nih.gov For example, the sugar portion of L-3TCTP (the triphosphate of Lamivudine) is shifted towards the side chain of the Met184 residue in the HIV-1 RT active site. nih.gov This specific interaction is thought to be a key factor in the activity of Lamivudine (B182088) and the mechanism by which the M184V mutation in RT confers resistance to this drug. nih.gov
Mechanistic Investigations of Oxathiolan, 5bru Alpha at the Molecular and Cellular Level
Intracellular Metabolism and Bioactivation Pathways
For Oxathiolan, 5BrU-(-)-alpha to become pharmacologically active, it must first be transported into a host cell and undergo a series of metabolic conversions. This bioactivation is a critical determinant of its therapeutic efficacy.
Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate moiety. nih.gov This conversion is carried out by host cell kinases in a sequential, three-step process. expasy.org
Monophosphorylation: The initial and often rate-limiting step is the conversion of the parent nucleoside analog to its 5'-monophosphate form. This reaction is catalyzed by a cellular nucleoside kinase.
Diphosphorylation: The resulting nucleoside monophosphate is then a substrate for a nucleoside monophosphate kinase, which adds a second phosphate (B84403) group to form the 5'-diphosphate.
Triphosphorylation: Finally, a nucleoside diphosphate (B83284) kinase catalyzes the addition of the third phosphate group, yielding the pharmacologically active 5'-triphosphate analog. expasy.org
A notable characteristic of oxathiolane nucleoside analogs is the stereospecificity of their biological activity. For this class of compounds, the unnatural (-)-enantiomer, such as this compound, has consistently been shown to possess greater antiviral potency and lower cytotoxicity compared to its corresponding (+)-enantiomer. umich.edunih.gov
This enantiomeric preference is rooted in the specific interactions with cellular enzymes. The activation pathways, particularly the initial phosphorylation step, can be highly enantioselective, favoring the (-)-isomer. nih.gov Furthermore, metabolic stability can differ between enantiomers. For related cytosine-based oxathiolane nucleosides, the more potent (-)-enantiomers have demonstrated resistance to deamination by cellular enzymes like cytidine (B196190) deaminase. nih.gov While this compound is a uracil (B121893) analog and thus not a substrate for cytidine deaminase, the principle of enantiomer-specific resistance to metabolic degradation is a key feature of this compound class.
As hydrophilic molecules, nucleoside analogs like this compound cannot freely diffuse across the lipid bilayer of the cell membrane. nih.gov Their entry into the cytoplasm is mediated by specialized membrane transport proteins known as nucleoside transporters (NTs). taylorfrancis.comwikipedia.org The human NT system comprises two main families:
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient and are a primary pathway for the uptake of many nucleoside analogs. nih.gov
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that can transport nucleosides into the cell against a concentration gradient. nih.gov
The specific transporters involved and their expression levels in different cell types can significantly influence the intracellular concentration of the drug and, consequently, its antiviral activity. The uptake of a given nucleoside analog can be mediated by one or more of these transporters, making them crucial determinants of the drug's cellular pharmacology. nih.govtandfonline.com
Molecular Interactions with Cellular and Viral Enzymes
Once activated, the triphosphate form of this compound interacts with specific enzymes, leading to the inhibition of viral replication. The selectivity and nature of these interactions define the compound's mechanism of action.
The initial phosphorylation of oxathiolane nucleosides is a critical activation step governed by cellular kinases. For related cytosine-based analogs such as Lamivudine (B182088) (BCH-189) and Emtricitabine (B123318) (FTC), 2′-deoxycytidine kinase (dCK) has been identified as the key enzyme responsible for the first phosphorylation. umich.edu
Studies on these related compounds have shown that the antiviral (-)-enantiomers are not only substrates for dCK but often exhibit a higher binding affinity (lower Km value) for the enzyme than their (+)-counterparts. nih.gov This superior recognition and processing by dCK is believed to contribute significantly to the greater antiviral potency of the (-)-isomers. nih.gov While the specific kinases responsible for activating the uracil-based this compound require direct investigation, the principle of enantioselective phosphorylation by cellular kinases is a central aspect of its bioactivation.
The following table presents kinetic data for the phosphorylation of the enantiomers of related oxathiolane cytosine nucleosides by human dCK, illustrating the enzyme's preference for the (-)-isomers.
| Compound | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|
| (-)-FTC | 5.7 | 152 |
| (+)-FTC | 21.3 | 144 |
| (-)-BCH-189 | 14.0 | 105 |
| (+)-BCH-189 | 42.1 | 110 |
The ultimate molecular target of this compound's active triphosphate form is a viral nucleic acid polymerase, such as HIV reverse transcriptase (RT). wikipedia.org The mechanism of inhibition involves two primary steps:
Competitive Inhibition: The triphosphate analog, due to its structural similarity to natural deoxyribonucleoside triphosphates (dNTPs), competes with them for binding to the active site of the reverse transcriptase enzyme. researchgate.net
Chain Termination: After being incorporated into the nascent viral DNA strand, the analog acts as a chain terminator. researchgate.net The oxathiolane ring structure lacks the 3'-hydroxyl (-OH) group that is essential for forming the 3'-5'-phosphodiester bond required to add the next nucleotide. nih.gov The absence of this group makes further elongation of the DNA chain impossible.
This premature termination of DNA synthesis effectively halts the reverse transcription process, preventing the conversion of the viral RNA genome into DNA and thereby inhibiting viral replication. wikipedia.org
Detailed Analysis of DNA Chain Termination Mechanisms
Oxathiolane, 5BrU-(-)-alpha, as a nucleoside analog, is understood to exert its biological effects primarily through the mechanism of DNA chain termination. This process is characteristic of many antiviral and anticancer nucleoside analogs that feature modifications to the sugar moiety. nih.gov The core of this mechanism lies in the structure of the oxathiolane ring, which substitutes the natural deoxyribose sugar found in DNA.
A critical feature of the oxathiolane group in this context is the absence of a 3'-hydroxyl group. nih.gov During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate. Since this compound lacks this 3'-hydroxyl group, once it is phosphorylated to its triphosphate form and incorporated into a growing DNA chain, no further nucleotides can be added. nih.govmdpi.com This effectively halts the elongation of the DNA strand, leading to chain termination. mdpi.comresearchgate.net
Studies on similar 1,3-oxathiolane (B1218472) nucleoside analogues have demonstrated that their triphosphate forms can act as potent inhibitors of viral reverse transcriptases. nih.gov For instance, the triphosphate of lamivudine (3TC), which also contains an oxathiolane ring, competitively inhibits HIV reverse transcriptase and terminates the viral DNA chain. nih.gov It is the unnatural (-)-enantiomers of these oxathiolane nucleosides that have consistently shown higher antiviral activity and lower toxicity compared to their (+)-enantiomers. nih.govumich.edu This stereospecificity is a key aspect of their mechanism of action.
Molecular Basis of Mutagenesis Induced by the 5-Bromouracil (B15302) Moiety
The 5-bromouracil (5-BrU) component of this compound is a well-established mutagen that induces point mutations through its ability to be incorporated into DNA in place of thymine (B56734). wikipedia.orgnih.gov The mutagenic properties of 5-BrU are a direct consequence of its chemical structure and tautomeric properties.
5-Bromouracil, a halogenated derivative of uracil, can exist in different tautomeric forms, which are isomers that differ in the positions of their protons and double bonds. wikipedia.org The two most significant tautomers in the context of mutagenesis are the keto and enol forms. wikipedia.orgyoutube.com
Keto form: In its more stable and common keto form, 5-bromouracil behaves as an analog of thymine. It forms two hydrogen bonds with adenine (B156593), allowing it to be incorporated into a new DNA strand opposite an adenine base during replication. wikipedia.org
Enol form: The presence of the bromine atom at the 5th position, with its higher electronegativity compared to thymine's methyl group, increases the probability of a tautomeric shift to the enol form. youtube.com In this enol state, 5-bromouracil mimics the base-pairing properties of cytosine and preferentially forms three hydrogen bonds with guanine (B1146940). wikipedia.orgyoutube.com
This ability to switch between two base-pairing specificities is the fundamental reason for its mutagenic activity. wikipedia.org Theoretical ab initio studies have shown that the tautomerization from the keto to the enol form is much more likely for 5-BrU than for uracil. acs.orgnih.gov
| Tautomeric Form | Pairing Partner | Number of Hydrogen Bonds | Mimics |
|---|---|---|---|
| Keto | Adenine (A) | 2 | Thymine (T) |
| Enol | Guanine (G) | 3 | Cytosine (C) |
The tautomeric flexibility of 5-bromouracil leads to the induction of transition mutations, specifically the change of an adenine-thymine (A-T) base pair to a guanine-cytosine (G-C) pair. wikipedia.orgyoutube.com This occurs over two rounds of DNA replication.
Incorporation Error: During the first round of replication, 5-bromouracil, in its common keto form, is incorporated into the newly synthesized DNA strand opposite an adenine in the template strand. This results in an A-5BrU base pair. brainly.com
Mispairing Error: In the subsequent round of replication, if the 5-bromouracil within the template strand undergoes a tautomeric shift to its rarer enol form at the moment of replication, it will incorrectly pair with a guanine from the pool of deoxynucleoside triphosphates. brainly.com This leads to the formation of a G-5BrU mispair in the new DNA strand. brainly.com
Mutation Fixation: In the third round of replication, the guanine that was incorporated opposite the enol form of 5-BrU will now serve as a template and will correctly pair with cytosine. The final result is a stable G-C base pair where an A-T pair originally existed. wikipedia.org This entire process constitutes an A-T to G-C transition mutation. wikipedia.orgyoutube.com The replication of DNA containing 5-bromouracil has been shown to be mutagenic in mammalian cells. nih.govtandfonline.com
Cells possess sophisticated DNA repair mechanisms to correct errors and lesions in their DNA, including those introduced by base analogs like 5-bromouracil. The primary pathway for the removal of uracil and its analogs from DNA is the base excision repair (BER) pathway. nih.govnih.gov
One of the significant lesions arising from the incorporation of 5-BrU is its dehalogenation, which results in the formation of uracil in the DNA. nih.govnih.gov The repair process is initiated by the enzyme uracil-DNA glycosylase (UDG), which recognizes the uracil base and cleaves the N-glycosidic bond, removing the incorrect base and creating an apurinic/apyrimidinic (AP) site. nih.govnih.gov Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the AP site, and DNA polymerase I fills the gap, followed by sealing of the nick by DNA ligase. nih.gov Studies in Escherichia coli have shown that mutants deficient in UDG or AP endonuclease exhibit increased sensitivity to 5-bromodeoxyuridine, highlighting the crucial role of these enzymes in repairing 5-BrU-induced DNA lesions. nih.gov
In addition to BER, other repair pathways such as mismatch repair (MMR) and homologous recombination may also be involved in processing the damage caused by 5-BrU, particularly for lesions that are not efficiently handled by BER. researchgate.net For instance, MMR can recognize and correct the G-5BrU mispair that forms due to the enol tautomer.
Computational Studies on Molecular Interactions and Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netsemanticscholar.org In the context of nucleoside analogs like this compound, docking simulations are invaluable for understanding how the molecule interacts with the active site of its target enzymes, such as viral or cellular DNA polymerases. nih.gov
While specific molecular docking studies for this compound were not detailed in the provided search results, the general principles can be inferred from studies on similar nucleoside analogs. Such simulations typically aim to:
Predict Binding Affinity: Calculate the binding energy to estimate how strongly the analog binds to the enzyme's active site.
Identify Key Interactions: Determine the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the nucleoside analog and the amino acid residues of the enzyme.
Explain Mechanism of Inhibition: Provide a structural basis for how the analog inhibits the enzyme's function, for example, by showing how it is positioned for incorporation and subsequent chain termination.
For a molecule like this compound, a docking study with a target DNA polymerase would involve creating 3D models of both the triphosphate form of the analog and the enzyme. nih.gov The simulation would then explore various binding poses of the analog in the enzyme's active site. The results would likely show the 5-bromouracil moiety forming hydrogen bonds with the template DNA base and the oxathiolane triphosphate interacting with key residues in the active site that are responsible for catalysis and nucleotide binding.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Binding Energy (kcal/mol) | A measure of the affinity between the ligand (nucleoside analog) and the target enzyme. More negative values indicate stronger binding. | Would predict the stability of the complex between the triphosphate of this compound and the DNA polymerase active site. |
| Hydrogen Bonds | Key non-covalent interactions that stabilize the binding of the nucleoside analog in the active site. | Expected to form between the 5-bromouracil base and the template DNA, as well as between the oxathiolane and phosphate groups and the enzyme's amino acid residues. |
| Active Site Residues | Specific amino acids in the enzyme that interact with the nucleoside analog. | Identification of these residues would clarify the molecular basis for the enzyme's recognition and inhibition by the analog. |
Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Mechanisms
While specific quantum chemical calculations detailing the reaction energetics and mechanisms of this compound are not extensively available in publicly accessible literature, the application of computational methods such as Density Functional Theory (DFT) provides a powerful framework for elucidating its chemical behavior at a molecular level. Such studies are instrumental in predicting reaction pathways, determining the stability of intermediates and transition states, and understanding the electronic factors that govern its reactivity.
Theoretical investigations into related compounds, such as 5-bromouracil and various oxathiolane derivatives, offer valuable insights into the potential mechanistic pathways involving this compound. For instance, computational studies on 5-bromouracil have explored its tautomeric forms, which can influence its base-pairing properties and potential for inducing mutations. acs.orgwikipedia.org Similarly, molecular modeling has been employed to understand the chemical reactivity of the 1,3-oxathiolane ring system. researchgate.net
Hypothetical Application of DFT to this compound:
A computational study of this compound using DFT would typically involve the following:
Geometry Optimization: The initial step would be to determine the most stable three-dimensional structure of the molecule. This involves finding the geometry that corresponds to the lowest energy on the potential energy surface.
Identification of Reactive Sites: Analysis of the molecule's electronic properties, such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), would identify the most likely sites for nucleophilic or electrophilic attack. For this compound, potential reactive sites include the nitrogen atoms and carbonyl groups of the 5-bromouracil moiety, the sulfur and oxygen atoms of the oxathiolane ring, and the carbon-bromine bond.
Mapping Reaction Pathways: By modeling the interaction of this compound with other reactants, potential reaction mechanisms can be explored. This involves locating the transition state structures that connect reactants to products.
Illustrative Reaction Energetics Data:
The following table represents a hypothetical set of calculated energetic data for a proposed reaction involving this compound. It is important to note that this data is purely illustrative and not derived from actual quantum chemical calculations for this specific compound. It serves to demonstrate the type of information that such a study would yield.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Step 1: Nucleophilic Attack on C5 | This compound + Nucleophile | TS1 | Intermediate 1 | 15.2 | -5.8 |
| Step 2: Elimination of Bromide | Intermediate 1 | TS2 | Product + Br- | 8.7 | -12.3 |
| Overall Reaction | This compound + Nucleophile | - | Product + Br- | - | -18.1 |
Mechanistic Insights from Computational Studies:
DFT calculations can provide deep insights into reaction mechanisms. For example, they can distinguish between concerted (single-step) and stepwise pathways. In the case of this compound, a key area of investigation would be the mechanism of its interaction with biological nucleophiles. Understanding the energetics of different potential reaction pathways can help to predict the most likely mechanism of action or metabolic fate of the compound.
Furthermore, computational studies can elucidate the role of the different structural components of the molecule in its reactivity. For instance, calculations could explore how the oxathiolane ring influences the electronic properties and reactivity of the 5-bromouracil base, and vice versa. While experimental validation is crucial, quantum chemical calculations are an invaluable tool for guiding experimental design and interpreting results in the study of complex molecules like this compound.
Advanced Research Directions and Future Perspectives for Oxathiolan, 5bru Alpha
Development of Novel Stereoselective Synthetic Methodologies
The therapeutic efficacy of oxathiolane nucleosides is critically dependent on their stereochemistry, with the unnatural L-(-)-enantiomers typically exhibiting higher antiviral activity and lower cytotoxicity compared to their D-(+)-counterparts. nih.gov Consequently, the development of novel and efficient stereoselective synthetic methodologies is a cornerstone of future research for Oxathiolan, 5BrU-(-)-alpha. Current and future strategies are focused on two main areas: the asymmetric construction of the chiral oxathiolane ring and the stereocontrolled N-glycosylation to couple the sugar moiety with the 5-bromouracil (B15302) base.
Key approaches under investigation include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-gulose or L-menthol, to serve as a scaffold for the synthesis of the enantiomerically pure oxathiolane intermediate. nih.govnih.gov This method ensures the desired absolute stereochemistry from the outset.
Enzymatic Resolutions: Employing enzymes like lipases to selectively resolve racemic mixtures of oxathiolane intermediates. nih.gov This "green chemistry" approach offers high enantioselectivity under mild reaction conditions. For instance, lipases can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired chiral precursor. nih.gov
Lewis Acid-Mediated Glycosylation: The use of Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) to catalyze the crucial N-glycosylation step. nih.govresearchgate.net These catalysts can promote the formation of the desired β-anomer by forming a complex with the oxathiolane intermediate, directing the nucleobase to attack from a specific face of the molecule. nih.gov
Dynamic Kinetic Resolution (DKR): This powerful strategy combines a rapid racemization of an unwanted enantiomer with a stereoselective reaction, theoretically converting a racemic mixture entirely into a single desired product. tandfonline.com The use of chiral auxiliaries, such as L-menthol, in conjunction with crystallization-induced DKR has been a successful industrial strategy for related compounds like Lamivudine (B182088). researchgate.net
Future research will likely focus on refining these methods to improve yields, reduce the number of synthetic steps, and minimize costs, making the large-scale production of enantiomerically pure this compound more feasible. wikipedia.orgoup.com
| Synthetic Strategy | Key Features | Potential Advantages |
| Chiral Pool Synthesis | Starts from naturally occurring chiral molecules (e.g., sugars, L-menthol). | Predictable absolute stereochemistry. |
| Enzymatic Resolution | Uses enzymes (e.g., lipases) to separate enantiomers. | High stereoselectivity, mild conditions, environmentally friendly. |
| Lewis Acid Catalysis | Employs Lewis acids (e.g., SnCl₄, TiCl₄) for stereocontrolled glycosylation. | Controls the formation of the correct β-anomer. |
| Dynamic Kinetic Resolution | Combines racemization with stereoselective reaction/crystallization. | High theoretical yield of a single enantiomer. |
Exploration of Prodrug Strategies for Optimized Intracellular Delivery and Bioavailability
Like other nucleoside analogs, this compound requires intracellular phosphorylation to its triphosphate form to become pharmacologically active. nih.govhaematologica.org This initial phosphorylation step, catalyzed by cellular kinases, is often inefficient and can be a rate-limiting factor in the drug's efficacy. Furthermore, the charged nature of the phosphate (B84403) groups can hinder cell membrane permeability and reduce oral bioavailability. oup.comnih.gov Prodrug strategies aim to overcome these barriers by masking the phosphate moiety with chemical groups that are cleaved off inside the cell to release the active monophosphate.
Future research into prodrugs of this compound will explore several established and emerging approaches:
Phosphoramidate (ProTide) Prodrugs: This is one of the most successful prodrug technologies. researchgate.netnih.gov The strategy involves masking the phosphate with an aryloxy group and an amino acid ester. nih.gov These lipophilic prodrugs can readily cross the cell membrane, where they are enzymatically cleaved by cellular enzymes like Cathepsin A and HINT1 to release the nucleoside monophosphate, effectively bypassing the first, often slow, phosphorylation step. researchgate.netnih.gov
Acyloxyalkyl Ester Prodrugs: These prodrugs mask the phosphate with an acyloxyalkyl group, which is cleaved by cellular esterases to release the monophosphate. nih.gov This approach has shown promise for improving the delivery of other antiviral nucleosides.
CycloSal Prodrugs: The cyclosaligenyl (cycloSal) approach creates a cyclic phosphate triester. These prodrugs are designed to be chemically stable but are rapidly hydrolyzed intracellularly to yield the monophosphate. This method has been investigated for other nucleoside analogs to improve their therapeutic index. nih.govtandfonline.com
Lipid Conjugates: Attaching lipid moieties to the nucleoside analog can enhance its absorption and alter its pharmacokinetic profile. This strategy aims to increase the lipophilicity of the drug, facilitating its passage through cellular membranes. researchgate.net
The rational design of prodrugs for this compound will involve synthesizing and evaluating a library of these derivatives to identify candidates with optimal intracellular delivery, metabolic stability, and bioavailability. nih.gov
Co-crystallization and Structural Biology Studies with Relevant Target Proteins
A deep understanding of how a drug interacts with its molecular target is fundamental for rational drug design and improvement. For this compound, the primary target is expected to be a viral polymerase, such as HIV reverse transcriptase (RT). nih.govnih.gov Gaining atomic-level insights into this interaction through co-crystallization and structural biology techniques like X-ray crystallography is a critical area for future research.
Although crystal structures specifically containing this compound are not yet available, extensive work on the closely related L-nucleosides, lamivudine (3TC) and emtricitabine (B123318) (FTC), provides a robust framework for these future studies. nih.govwikipedia.org Crystal structures of HIV-1 RT in complex with the active triphosphate forms of these drugs have revealed the precise binding mode within the enzyme's active site. wikipedia.orgresearchgate.netnih.gov
Key objectives for future structural studies on this compound will include:
Determining the Co-crystal Structure: Obtaining a high-resolution crystal structure of the viral polymerase (e.g., HIV-1 RT) in a complex with a DNA template-primer and the active triphosphate form of this compound.
Analyzing Binding Interactions: This structure will elucidate the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions between the analog and key amino acid residues in the polymerase active site. wikipedia.org Understanding how the unnatural L-oxathiolane ring and the 5-bromo-uracil base are accommodated will be crucial.
Elucidating the Mechanism of Action: Structural data will confirm the mechanism of action, which is presumed to be chain termination due to the lack of a 3'-hydroxyl group, thereby preventing the formation of the next phosphodiester bond required for DNA elongation. tandfonline.com
Informing Rational Drug Design: The atomic details of the drug-target interaction will provide a blueprint for designing next-generation analogs with improved binding affinity, enhanced selectivity, and the ability to overcome drug resistance. nih.gov
Investigation of Molecular Resistance Mechanisms to Oxathiolane, 5BrU-(-)-alpha Analogs
The emergence of drug resistance is a major challenge in antiviral therapy. For nucleoside reverse transcriptase inhibitors (NRTIs), resistance typically arises from specific mutations in the viral polymerase gene that either reduce the incorporation of the drug or enhance its removal from the terminated DNA chain. wikipedia.orgresearchgate.net Investigating the potential resistance mechanisms to this compound is essential for predicting its long-term clinical viability and for developing strategies to combat resistance.
Based on extensive data from the analogous compounds lamivudine and emtricitabine, the primary resistance mutation of concern is the M184V or M184I substitution in the highly conserved YMDD motif of the HIV-1 reverse transcriptase active site. researchgate.netnih.govasm.org
Future research in this area will focus on:
In Vitro Resistance Selection Studies: Culturing viruses in the presence of increasing concentrations of this compound to select for and identify resistance-conferring mutations.
Biochemical Characterization of Mutant Enzymes: Expressing and purifying mutant viral polymerases (e.g., RT with the M184V mutation) to kinetically analyze their interaction with the triphosphate of this compound. Studies on M184V RT have shown that this mutation confers resistance primarily through a steric clash with the L-oxathiolane ring, which repositions the analog and significantly reduces its incorporation efficiency. researchgate.net This mechanism is known as "discrimination." nih.govresearchgate.net
Cross-Resistance Profiles: Evaluating the activity of this compound against viral strains that are already resistant to other NRTIs. It is noteworthy that the M184V mutation, while conferring high-level resistance to L-oxathiolane nucleosides, can paradoxically increase susceptibility to other NRTIs like zidovudine (B1683550) (AZT) and tenofovir. mdpi.com Understanding these complex cross-resistance patterns is vital for designing effective combination therapies.
Investigating Other Potential Mutations: While M184V/I is the hallmark mutation, other mutations like K65R and L74V, which are selected by other NRTIs, could also influence the susceptibility to this compound. nih.govasm.org
| Mutation in HIV-1 RT | Primary Mechanism of Resistance | Effect on L-Oxathiolane Analogs |
| M184V/I | Discrimination: Steric hindrance prevents the efficient incorporation of the drug's triphosphate form. | High-level resistance. |
| K65R | Discrimination: Enhances the enzyme's ability to differentiate between the drug and the natural nucleotide. | May confer low-level resistance. |
| Thymidine Analog Mutations (TAMs) | Excision: Enhances the enzymatic removal of the incorporated chain-terminating drug. | Generally do not confer significant resistance; M184V can counteract the effects of TAMs. |
Design and Rational Development of Next-Generation Oxathiolane, 5BrU-(-)-alpha Analogs with Modified Nucleobases or Sugar Moieties
The knowledge gained from synthetic, structural, and resistance studies provides a powerful platform for the rational design of next-generation analogs of this compound. The goal is to develop new compounds with improved potency, a better resistance profile, and enhanced pharmacokinetic properties.
Future design and development efforts will likely concentrate on two main areas of the molecule:
Modifications of the Nucleobase:
Substitutions at the 5-position: While the current analog has a bromine atom at the C5 position of the uracil (B121893) ring, exploring other small halogen (e.g., chlorine, iodine) or alkyl groups could modulate antiviral activity and the resistance profile. For example, the 5-fluoro substitution in emtricitabine (FTC) is a key feature of that drug. researchgate.net
Modifications at other positions: Alterations at the C6 position or the N3 position of the pyrimidine (B1678525) ring could lead to novel interactions within the enzyme's active site, potentially creating analogs that are active against resistant strains.
Alternative Heterocycles: Replacing the uracil ring with other heterocyclic systems, such as 5-azacytosine (B16484) or other pyrimidine and purine (B94841) analogs, could lead to compounds with entirely new biological activity profiles. mdpi.com
Modifications of the Oxathiolane Sugar Moiety:
Substitutions on the ring: Introducing small substituents, such as a methyl group, onto the oxathiolane ring could influence the conformation of the molecule and its interaction with the target polymerase.
Bioisosteric replacements: Replacing the oxygen or sulfur atoms in the oxathiolane ring with other atoms (e.g., carbon, selenium) would create novel carbocyclic or other heterocyclic nucleoside analogs. These modifications can significantly alter the compound's stability, lipophilicity, and biological activity.
4'-Thio Analogs: The synthesis of 4'-thionucleosides, where the ring oxygen of a natural sugar is replaced by sulfur, represents another avenue for creating analogs with distinct biological properties. haematologica.org
The development process for these next-generation analogs will involve a cycle of chemical synthesis, biological evaluation against wild-type and resistant viral strains, and structural studies to validate the design principles. This iterative approach holds the promise of discovering novel Oxathiolane, 5BrU-(-)-alpha derivatives that can contribute to the arsenal (B13267) of effective antiviral therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Oxathiolan, 5BrU-(-)-alpha, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions with 2-mercaptoethanol and brominated uracil derivatives. A reflux setup in non-polar solvents (e.g., n-hexane) with catalysts like sulfonic acid-functionalized montmorillonite (SANM) is common . Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to authentic samples via ¹H NMR (δ 4.2–5.1 ppm for oxathiolan protons) and IR spectroscopy (C-S stretch at ~680 cm⁻¹). Ensure compliance with IUPAC guidelines for reporting synthetic protocols .
Q. Which analytical techniques are most reliable for characterizing stereochemical purity in Oxathiolan derivatives?
- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic conditions (hexane:isopropanol 90:10) resolves enantiomers. Confirmatory techniques include polarimetry ([α]ᴅ²⁵ = -15° to -25°) and circular dichroism (CD) spectroscopy (λ = 260–280 nm). Cross-validate data with X-ray crystallography if single crystals are obtainable .
Q. How can researchers address discrepancies in reported stability data for this compound?
- Methodological Answer : Stability studies should control humidity (≤30% RH) and temperature (4°C). Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. If contradictions arise, re-examine solvent systems (e.g., aqueous vs. anhydrous) and analytical method sensitivity (e.g., LOD/LOQ thresholds). Triangulate findings with multiple labs to mitigate instrumental bias .
Advanced Research Questions
Q. What role does stereochemistry play in the antiviral activity of this compound, and how can this be mechanistically probed?
- Methodological Answer : Conduct comparative molecular docking (AutoDock Vina) of (-)-α and (+)-β enantiomers against viral polymerase targets (e.g., HIV-1 RT). Validate with in vitro inhibition assays (IC₅₀ measurements) and correlate with DFT-calculated Gibbs free energy differences (ΔΔG) for enantiomer binding. Use NOESY NMR to confirm spatial orientation of the 5BrU moiety .
Q. How can conflicting data on metabolic pathways of this compound be resolved?
- Methodological Answer : Apply isotopically labeled analogs (e.g., ¹³C-5BrU) in hepatocyte incubation studies, followed by UPLC-QTOF-MS/MS metabolite profiling. Use Krippendorff’s Alpha (α ≥ 0.80) to assess inter-laboratory reproducibility of metabolite identification. Discrepancies may arise from cytochrome P450 isoform variability; address via CRISPR-edited HepG2 cell models .
Q. What computational strategies best predict the solid-state behavior of this compound in polymorph screening?
- Methodological Answer : Employ CrystalPredictor® for lattice energy minimization and PIXELC for intermolecular interaction analysis. Cross-reference with synchrotron XRPD data (λ = 0.7 Å) to validate predicted polymorphs (Forms I-III). Machine learning models (e.g., Random Forest) trained on CSD datasets improve prediction accuracy for hygroscopicity trends .
Methodological Frameworks
Q. How should researchers design experiments to isolate confounding variables in Oxathiolan reactivity studies?
- Methodological Answer : Implement factorial design (e.g., 2³ design) varying solvent polarity, temperature, and catalyst loading. Use ANOVA (p < 0.05) to identify significant interactions. Control moisture via glovebox techniques and document all parameters (e.g., SANM catalyst batch numbers) to enable replication .
Q. What protocols ensure ethical data reporting in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/HPLC data in repositories like Zenodo. Disclose conflicts of interest and cite prior synthesis methods rigorously. For in vivo studies, follow ARRIVE 2.0 guidelines for animal research transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
